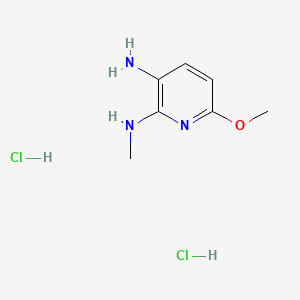

6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride

Description

Properties

IUPAC Name |

6-methoxy-2-N-methylpyridine-2,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c1-9-7-5(8)3-4-6(10-7)11-2;;/h3-4H,8H2,1-2H3,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLCRBBRGGGHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=N1)OC)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879796 | |

| Record name | HC Blue 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83732-72-3 | |

| Record name | 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HC Blue 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXY-2-METHYLAMINO-3-AMINOPYRIDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200C548F9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride involves several steps. One common method includes the reaction of 2,3-diaminopyridine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Cosmetic Industry

Hair Dye Precursor

The primary application of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is as a precursor in hair dye formulations. It is utilized for its ability to produce vibrant colors when combined with an oxidizing agent like hydrogen peroxide. The compound interacts with hair proteins during the dyeing process, enhancing color retention and intensity. Studies indicate that its absorption rates can vary under oxidative and non-oxidative conditions, which significantly influences its effectiveness as a dye precursor.

Safety and Regulation

In the European Union, the compound is permitted in oxidative hair dye products at a maximum concentration of 1% . Safety assessments have shown that it does not fulfill criteria for being persistent, bioaccumulative, or toxic (PBT), indicating its relative safety for use in cosmetic applications .

Organic Synthesis

Building Block in Chemistry

this compound serves as a valuable building block in organic synthesis. It is used in various chemical reactions to synthesize more complex molecules. Its structure allows it to participate in nucleophilic substitutions and other transformations essential for creating diverse organic compounds.

Reagent in Biochemical Assays

The compound is employed as a reagent in biochemical assays, particularly in staining techniques for microscopy. Its ability to bind with biological molecules makes it useful for visualizing cellular components and processes.

Biochemical Research

Cellular Effects and Mechanisms

Research has demonstrated that this compound influences cellular functions by affecting cell signaling pathways and gene expression. It has been shown to interact with enzymes, leading to either inhibition or activation of their activity. This interaction is crucial for its role in biochemical reactions, particularly those involved in dye formation .

Toxicological Studies

Toxicological assessments have indicated that the compound can cause mild irritations upon repeated exposure but does not exhibit systemic toxicity at the concentrations typically used in hair dyes. In animal studies, it was observed that repeated dosing led to reversible irritations without significant adverse effects on overall health .

Case Studies

Mechanism of Action

The mechanism of action of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to nucleic acids or proteins, altering their function. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Key Properties:

- LogP : 2.97 (indicative of moderate lipophilicity)

- Hydrogen Bond Donors/Acceptors: 2/4

- Applications : Primarily used as a semi-permanent oxidative hair dye due to its ability to form colored complexes upon oxidation .

Comparison with Structurally Similar Compounds

Pyridine-2,3-diamine Dihydrochloride (CAS: 71477-20-8)

Molecular Formula: C₅H₉Cl₂N₃ Molecular Weight: 182.05 g/mol Structural Differences: Lacks the methoxy and methylamino substituents present in HC Blue 5.

| Property | HC Blue 7 | Pyridine-2,3-diamine Dihydrochloride |

|---|---|---|

| Substituents | 6-OCH₃, 2-NHCH₃, 3-NH₂ | None (base pyridine-diamine) |

| Molecular Weight (g/mol) | 226.10 | 182.05 |

| Primary Use | Hair dye | Synthetic intermediate |

| Solubility (LogP) | 2.97 | Not reported |

N2-(2-Methoxyethyl)pyridine-2,3-diamine (CAS: Not listed)

Synthesis: Prepared by reacting 2-chloro-3-nitropyridine with 2-methoxyethylamine . Structural Differences: Contains a 2-methoxyethyl group instead of methylamino at position 2. Applications: Primarily explored as an intermediate in heterocyclic chemistry. The extended ether chain may improve solubility in polar solvents compared to HC Blue 7 .

| Property | HC Blue 7 | N2-(2-Methoxyethyl)pyridine-2,3-diamine |

|---|---|---|

| Substituent at Position 2 | NHCH₃ | NH(CH₂)₂OCH₃ |

| Molecular Weight (g/mol) | 226.10 | ~210 (estimated) |

| Key Feature | Compact methyl group | Flexible ether chain |

SCH-79797 (Pyrroloquinazoline Diamine Derivative)

Structure: N-3-Cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine dihydrochloride . Applications: Identified as a broad-spectrum antibiotic with a novel mechanism of action (MoA) . Comparison: While both HC Blue 7 and SCH-79797 are diamine salts, SCH-79797's complex heterocyclic core and bulky substituents enable biological activity, contrasting with HC Blue 7’s cosmetic use.

| Property | HC Blue 7 | SCH-79797 |

|---|---|---|

| Core Structure | Pyridine | Pyrroloquinazoline |

| Functional Groups | NHCH₃, OCH₃, NH₂ | Cyclopropyl, isopropylphenyl |

| Application | Cosmetic dye | Antibacterial agent |

Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride (CAS: 1909336-84-0)

Molecular Formula: C₁₀H₁₆Cl₂N₂O₂ Molecular Weight: 253.12 g/mol . Structural Features: Combines a carboxylate ester and methylaminomethyl group on the pyridine ring. Applications: Utilized in pharmaceutical research for its versatility in synthetic modifications, unlike HC Blue 7’s fixed dye application .

| Property | HC Blue 7 | Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate |

|---|---|---|

| Key Substituents | NHCH₃, OCH₃ | COOCH₃, CH₂NHCH₃ |

| Molecular Weight (g/mol) | 226.10 | 253.12 |

| Utility | Dye formulation | Pharmaceutical intermediate |

Structural-Activity Relationships (SAR)

- Methoxy Group (Position 6) : Enhances electron density on the pyridine ring, stabilizing oxidation intermediates critical for dye formation in HC Blue 7 .

- Methylamino Group (Position 2): Reduces steric hindrance compared to bulkier substituents (e.g., 2-methoxyethyl), favoring dye penetration into hair shafts .

- Dihydrochloride Salt : Improves aqueous solubility, a feature shared with other diamine salts like pyridine-2,3-diamine dihydrochloride .

Data Discrepancies and Limitations

- Molecular Weight : reports an exact mass of 225.044 g/mol for HC Blue 7, conflicting with ’s value of 226.10 g/mol . This discrepancy may arise from differences in calculation methods or typographical errors .

- Biological Activity : While SCH-79797 demonstrates antibacterial properties, HC Blue 7 lacks reported biological activity, underscoring the importance of structural complexity in drug discovery .

Biological Activity

6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride (CAS No. 5028-20-6) is a pyridine derivative notable for its applications in hair dye formulations and potential biological activities. This article delves into its biochemical properties, cellular effects, toxicity, and potential therapeutic applications based on diverse research findings.

The compound has the molecular formula and a molecular weight of approximately 226.11 g/mol. It appears as a fine grey-violet powder and is primarily utilized as a precursor in the synthesis of hair dyes due to its ability to react with primary intermediates to form stable dye products.

This compound exhibits significant biochemical activity:

- Reactivity : It participates in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. For instance, it can be oxidized to form N-oxides or reduced to yield different amine derivatives.

- Cell Signaling : The compound influences cellular processes by affecting cell signaling pathways and gene expression. Its interactions can modulate cellular metabolism, indicating potential roles in various biological functions .

Cellular Effects

Research indicates that this compound can have both beneficial and adverse effects on cells:

- Toxicity : Studies have shown that it exhibits moderate acute toxicity with median lethal doses (LD50) ranging from 650 to 813 mg/kg in rodent models. It is classified as harmful if swallowed and may cause allergic skin reactions in sensitive individuals .

- Allergenic Potential : A case report highlighted contact allergy in a 65-year-old woman after using hair dye containing this compound, leading to hospitalization due to severe allergic reactions . Stimulation indices from exposure at varying concentrations indicated significant immune responses.

Therapeutic Applications

While primarily known for its use in cosmetic formulations, emerging studies suggest potential therapeutic applications:

- Kinase Inhibition : Derivatives of N2-methylpyridine-2,3-diamine have been investigated as potential kinase inhibitors, which are critical in regulating various cellular processes. This suggests possible applications in cancer treatment.

- Histamine H3 Receptor Antagonism : Research has explored its derivatives as antagonists for histamine H3 receptors, indicating potential benefits in treating sleep disorders and neurological conditions.

Case Studies and Research Findings

Q & A

Q. What synthetic routes and reaction conditions are optimal for synthesizing 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride?

The synthesis typically involves sequential functionalization of the pyridine core. A validated method includes:

- Amine protection : Reacting 2-chloro-3-nitropyridine with 2-methoxyethylamine in anhydrous dioxane under reflux, followed by triethylamine hydrochloride removal .

- Reduction and salt formation : Hydrochloric acid (4 M in dioxane) is used for deprotection and salt formation, yielding the dihydrochloride derivative with quantitative efficiency. Key parameters include room temperature stirring (1 hour) and NMR validation of intermediates (e.g., δ 9.00 ppm for amine protons in DMSO-d6) .

- Comparative data : Alternative methods use reflux conditions (2 hours) with TLC monitoring (chloroform-MeOH, 79:1) to track intermediate formation .

Q. Which spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?

- 1H-NMR : Essential for confirming substitution patterns. For example, methoxy protons appear as singlets (δ 3.79 ppm), while aromatic protons show splitting patterns between δ 3.86–3.89 ppm .

- TLC/HPLC : Monitor reaction progress and purity. Use silica gel plates with chloroform-methanol mixtures (e.g., 79:1) for TLC , or reverse-phase HPLC with UV detection for quantitative purity analysis.

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 171.2 for the free base) .

Q. What safety protocols are critical when handling this compound?

- Waste management : Segregate reaction byproducts (e.g., triethylamine hydrochloride) and dispose via certified hazardous waste services .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure.

- Stability : Store in airtight containers under inert gas (argon) at –20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

- Variable selection : Test factors like temperature (25–80°C), solvent polarity (dioxane vs. DMF), and stoichiometry (1–2 eq. HCl) using a 2^k factorial approach.

- Response metrics : Measure yield, purity (via HPLC), and reaction time. For example, achieved 100% yield at room temperature, while required reflux for nitro-group reduction .

- Interaction effects : Use ANOVA to identify synergistic effects (e.g., elevated temperature accelerates deprotection but may degrade acid-sensitive groups) .

Q. How to resolve discrepancies in NMR data when synthesizing novel analogs?

- Cross-validation : Combine 1H-NMR with 13C-NMR or HSQC to assign ambiguous peaks. For example, methylamino protons (δ 2.54 ppm) can be confirmed via coupling patterns .

- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded aromatic regions.

- Computational modeling : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian software) to validate assignments .

Q. What strategies integrate this compound into mechanistic studies of enzyme inhibition?

- Kinetic assays : Use stopped-flow spectroscopy to measure binding rates with target enzymes (e.g., kinases or proteases).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis : Engineer enzyme active sites (e.g., cysteine-to-alanine mutants) to probe interactions with the methoxy or methylamino groups .

Q. How to design stability studies for this compound under physiological conditions?

- Forced degradation : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts.

- Buffer compatibility : Test solubility and stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) over 24–72 hours .

- Metabolic profiling : Use liver microsomes or S9 fractions to assess cytochrome P450-mediated metabolism .

Methodological Frameworks

Q. How to align research on this compound with theoretical frameworks in medicinal chemistry?

- Structure-activity relationship (SAR) : Systematically modify the methoxy or methylamino groups and correlate changes with bioactivity (e.g., IC50 values in cancer cell lines) .

- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical binding motifs shared with known inhibitors .

Q. What experimental controls are essential when studying its biological activity?

- Negative controls : Include vehicle-only (e.g., DMSO) and scrambled analogs to rule out nonspecific effects.

- Positive controls : Use established inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

- Dose-response curves : Test 5–8 concentrations (0.1–100 µM) to calculate EC50/IC50 values .

Data Contradiction Analysis

Q. How to address inconsistent yields in scale-up synthesis?

- Root-cause analysis : Investigate solvent purity (e.g., anhydrous dioxane vs. technical grade), stirring efficiency, or HCl gas vs. solution addition .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .

- DoE optimization : Use response surface methodology (RSM) to refine temperature, stoichiometry, and mixing rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.